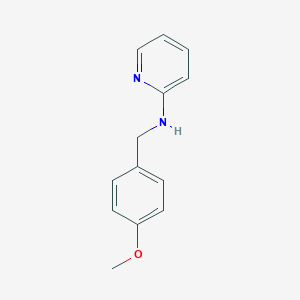

2-(4-Methoxybenzylamino)pyridine

Description

The exact mass of the compound N-(4-methoxybenzyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124138. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJGJENXFSWIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200797 |

Source

|

| Record name | p-Anisyl(2-pyridyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52818-63-0 |

Source

|

| Record name | N-[(4-Methoxyphenyl)methyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52818-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxybenzyl)pyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052818630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52818-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisyl(2-pyridyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisyl(2-pyridyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXYBENZYL)PYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1TI20XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxybenzylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methoxybenzylamino)pyridine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. Furthermore, based on the biological activity of structurally related compounds, this guide details experimental protocols for assessing its potential as a tubulin polymerization inhibitor.

Chemical and Physical Properties

This compound, also known as N-[(4-Methoxyphenyl)methyl]-2-pyridinamine, is a solid organic compound.[1][2] Its core structure consists of a pyridine ring substituted at the 2-position with an amino group, which is further functionalized with a 4-methoxybenzyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O | [3][4] |

| Molecular Weight | 214.26 g/mol | [3] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 121-126 °C | [2] |

| Boiling Point (estimate) | 354.4 °C | [2] |

| pKa (predicted) | 6.28 ± 0.10 | [2] |

| Solubility | Soluble in Dimethyl sulfoxide, methanol. Slightly soluble in water. | [5] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the protons of the pyridine and methoxybenzyl moieties. A publication on a similar compound, N-(4-methoxybenzyl)pyridin-2-amine, provides the following assignments in CDCl₃: δ 8.09 (d, J = 4.8 Hz, 1H), 7.39 (ddd, J = 8.4, 7.2, 2.0 Hz, 1H), 7.22 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.57 (dd, J = 7.2, 5.2 Hz, 1H), 6.48 (d, J = 8.4 Hz, 1H), 4.88 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.71 (s, 3H).[6]

¹³C NMR: The carbon NMR spectrum for N-(4-methoxybenzyl)pyridin-2-amine in CDCl₃ shows the following chemical shifts: δ 158.85, 158.71, 148.22, 137.45, 131.20, 128.73, 114.04, 113.06, 106.80, 55.30, 45.83.[6]

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[7] The C-N stretching vibration for the aromatic amine is anticipated to be a strong band between 1335-1250 cm⁻¹.[7] A broad N-H wagging band is also expected in the 910-665 cm⁻¹ region.[7] The spectrum would also feature characteristic peaks for the aromatic rings and the methoxy group.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 214, corresponding to its molecular weight.[3] Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the pyridine and methoxybenzyl rings.

Experimental Protocols

Synthesis of this compound

A plausible synthesis involves the nucleophilic substitution of a halogenated pyridine with 4-methoxybenzylamine or the reductive amination of 2-aminopyridine with 4-methoxybenzaldehyde. A common approach for the synthesis of similar secondary amines is the reaction of an amine with a benzyl halide.

Protocol: Synthesis via Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as toluene or DMF.

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the amine.

-

Addition of Benzyl Halide: Slowly add 4-methoxybenzyl chloride (1.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Caption: Synthetic workflow for this compound.

Biological Activity Assessment: Tubulin Polymerization Inhibition

Structurally related N-aryl-pyridin-2-amine derivatives have been identified as inhibitors of tubulin polymerization, suggesting that this compound may exhibit similar biological activity. The following are detailed protocols for assessing this potential.

This assay monitors the effect of the test compound on the assembly of purified tubulin into microtubules.[1][8]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP).

-

Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Initiate polymerization by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 60 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

This assay determines if the test compound binds to the colchicine-binding site on tubulin.[9][10]

-

Reagent Preparation:

-

Prepare a solution of purified tubulin.

-

Prepare a working solution of [³H]colchicine.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the protein-bound [³H]colchicine from the free ligand (e.g., using gel filtration or a filter-binding assay).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.

-

Caption: Workflow for the competitive colchicine-binding assay.

Conclusion

This technical guide consolidates the available chemical and physical data for this compound. While some experimental data, such as quantitative solubility in various organic solvents, remains to be fully elucidated, the provided information on its physicochemical properties, spectroscopic characteristics, and a plausible synthetic route offers a solid foundation for researchers. The detailed protocols for assessing its potential as a tubulin polymerization inhibitor, based on the activity of structurally related molecules, provide a clear path for future biological evaluation. This compound represents an interesting scaffold for further investigation in the fields of drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 52818-63-0 [chemicalbook.com]

- 3. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: 2-(4-Methoxybenzylamino)pyridine (CAS 52818-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxybenzylamino)pyridine, with CAS number 52818-63-0, is a heterocyclic organic compound belonging to the N-arylpyridin-2-amine class. Structurally, it features a pyridine ring substituted with a 4-methoxybenzylamino group at the 2-position. This compound is also recognized as an impurity of the first-generation antihistamine, Mepyramine (Pyrilamine), specifically designated as Mepyramine EP Impurity A.[1] While its primary characterization has been in the context of pharmaceutical impurity profiling, the core N-arylpyridin-2-amine scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[2] Recent research into structurally similar compounds suggests a potential role as a microtubule-destabilizing agent, indicating its relevance for further investigation in oncology and cell biology.[3][4]

This technical guide provides a comprehensive overview of the available physicochemical data, a plausible synthesis protocol, and detailed experimental methodologies for evaluating its potential biological activity, particularly as a tubulin polymerization inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 52818-63-0 | [5][6] |

| Molecular Formula | C₁₃H₁₄N₂O | [5][6] |

| Molecular Weight | 214.27 g/mol | [6] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]pyridin-2-amine | [5] |

| Synonyms | 2-(p-Methoxybenzylamino)pyridine, Mepyramine EP Impurity A | [5][7] |

| Appearance | Inquire with supplier | - |

| Storage Temperature | 2-8°C |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

A potential synthesis method is the reaction of 2-chloropyridine with 4-methoxybenzylamine. This approach is based on a similar synthesis of 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine.[8]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-Chloropyridine

-

4-Methoxybenzylamine

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Base (e.g., Potassium carbonate, Triethylamine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) in an anhydrous solvent.

-

Add 4-methoxybenzylamine (1.1 to 1.5 equivalents) and a suitable base (e.g., 2-3 equivalents of K₂CO₃).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. As Mepyramine EP Impurity A, reference standards and their associated analytical data are commercially available.

Table 2: Analytical Characterization Methods

| Technique | Expected Data |

| ¹H-NMR | Peaks corresponding to the protons of the pyridine and methoxybenzyl groups. |

| ¹³C-NMR | Resonances for all carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A single major peak indicating the purity of the compound. |

| Infrared Spectroscopy | Characteristic absorption bands for N-H, C-H, C=N, and C-O functional groups. |

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is limited. However, a study on N-alkylated derivatives, specifically N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, has demonstrated potent tubulin polymerization inhibitory activity and significant cytotoxicity against various human tumor cell lines.[3][4] These findings strongly suggest that the core structure of this compound is a promising scaffold for the development of anticancer agents that target the microtubule network.

Postulated Mechanism: Inhibition of Tubulin Polymerization

The proposed mechanism of action for this class of compounds is the inhibition of microtubule assembly by binding to the colchicine-binding site on β-tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

Caption: Postulated signaling pathway for tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are detailed experimental protocols, adapted from studies on structurally similar compounds, that can be used to evaluate the biological activity of this compound.[3][9]

This assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

This assay directly measures the effect of the compound on the assembly of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer

-

GTP solution

-

Fluorescent reporter dye (optional)

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add various concentrations of this compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

-

Initiate polymerization by adding GTP and incubating the mixture at 37°C.

-

Monitor the change in absorbance (turbidity) at 340 nm or the fluorescence signal over time.

-

Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin assembly. Calculate the IC₅₀ value for inhibition.

Caption: Workflow for in vitro tubulin polymerization assay.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 52818-63-0) is a compound with a chemical scaffold that holds significant potential for further investigation, particularly in the field of cancer research. While it is currently known primarily as a pharmaceutical impurity, the biological activities of its close structural analogs strongly suggest that it may function as a potent inhibitor of tubulin polymerization. The experimental protocols detailed in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate the biological efficacy of this compound. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

References

- 1. veeprho.com [veeprho.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Mepyramine EP Impurity A | CAS Number 52818-63-0 [klivon.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxybenzylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2-(4-methoxybenzylamino)pyridine, a valuable building block in medicinal chemistry and drug development. The guide details three primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Reductive Amination, and the Buchwald-Hartwig Amination. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of its relative advantages and limitations. Visual aids in the form of chemical reaction pathways and experimental workflows are provided to enhance understanding. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of substituted aminopyridines.

Introduction

This compound, also known as N-(4-methoxybenzyl)pyridin-2-amine, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a substituted pyridine ring linked to a benzylamine moiety, is present in molecules with diverse biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide explores the most common and effective methods for its preparation.

Synthetic Methodologies

Three primary synthetic strategies have been identified for the preparation of this compound:

-

Method 1: Nucleophilic Aromatic Substitution (SNAr) : A classical and direct approach involving the reaction of an activated 2-halopyridine with 4-methoxybenzylamine.

-

Method 2: Reductive Amination : A versatile one-pot reaction between 2-aminopyridine and p-anisaldehyde, followed by in-situ reduction of the resulting imine.

-

Method 3: Buchwald-Hartwig Amination : A modern, palladium-catalyzed cross-coupling reaction that provides a highly efficient and general route to N-aryl and N-heteroaryl amines.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of a halide (typically chloride or bromide) from the 2-position of the pyridine ring by 4-methoxybenzylamine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Reaction Pathway

Caption: Nucleophilic Aromatic Substitution Pathway.

Experimental Protocol

A mixture of 2-chloropyridine (1.0 eq.), 4-methoxybenzylamine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or a non-nucleophilic organic base like triethylamine or diisopropylethylamine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 2-Chloropyridine, 4-Methoxybenzylamine | [1] |

| Base | K2CO3 or Et3N | General Protocol |

| Solvent | DMF or DMSO | General Protocol |

| Temperature | 80-120 °C | General Protocol |

| Reaction Time | 12-24 hours | General Protocol |

| Yield | Moderate to Good | [1] |

Method 2: Reductive Amination

This one-pot procedure involves the initial formation of an imine from 2-aminopyridine and p-anisaldehyde, which is then reduced in situ to the desired secondary amine. This method avoids the use of halogenated pyridines and often proceeds under milder conditions than SNAr.

Reaction Pathway

Caption: Reductive Amination Pathway.

Experimental Protocol

To a solution of 2-aminopyridine (1.0 eq.) and p-anisaldehyde (1.0-1.2 eq.) in a suitable solvent such as methanol, ethanol, or dichloromethane, a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) may be added. The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), is then added portion-wise. The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, for example, by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 2-Aminopyridine, p-Anisaldehyde | [2] |

| Reducing Agent | NaBH4 or NaBH(OAc)3 | [2] |

| Solvent | Methanol, Ethanol, or Dichloromethane | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 2-12 hours | General Protocol |

| Yield | Good to Excellent | [3] |

Method 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction has become a method of choice for the formation of C-N bonds. It offers high efficiency, broad substrate scope, and tolerance to a wide range of functional groups.

Reaction Pathway

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol

An oven-dried reaction vessel is charged with a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent (e.g., toluene or dioxane) is added, followed by 2-bromopyridine (1.0 eq.) and 4-methoxybenzylamine (1.1-1.5 eq.). The reaction mixture is heated with stirring for the required time, with progress monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | 2-Bromopyridine, 4-Methoxybenzylamine | [4] |

| Catalyst | Pd2(dba)3 or Pd(OAc)2 | [4][5] |

| Ligand | BINAP, Xantphos, etc. | [4][5] |

| Base | NaOtBu or Cs2CO3 | [4][5] |

| Solvent | Toluene or Dioxane | [4][5] |

| Temperature | 80-110 °C | [4][5] |

| Reaction Time | 4-24 hours | General Protocol |

| Yield | Good to Excellent | [5] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Spectroscopic Data

| Technique | Data | Reference |

| 1H NMR (400 MHz, CDCl3) | δ 8.08 (d, J = 4.0 Hz, 1H), 7.39-7.32 (m, 1H), 7.24 (d, J = 8.4 Hz, 2H), 6.84 (d, J = 8.4 Hz, 2H), 6.57 (t, J = 6.0 Hz, 1H), 6.28 (d, J = 8.4 Hz, 1H), 4.88 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.71 (s, 3H) | [6] |

| 13C NMR (101 MHz, CDCl3) | δ 158.85, 158.71, 148.22, 137.45, 131.20, 128.73, 114.04, 113.06, 106.80, 55.30, 45.83 | [6] |

| Molecular Formula | C13H14N2O | [7] |

| Molecular Weight | 214.26 g/mol | [7] |

Experimental Workflow

Caption: General Experimental Workflow for Synthesis.

Conclusion

This technical guide has outlined three robust and reliable methods for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield.

-

Nucleophilic Aromatic Substitution offers a straightforward, traditional approach.

-

Reductive Amination provides a versatile and often milder one-pot alternative.

-

Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation, offering high efficiency and broad applicability.

The detailed protocols and data presented herein should serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine: An In-depth Technical Guide on its Postulated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methoxybenzylamino)pyridine is a pyridine derivative with a chemical structure that suggests potential for diverse biological activities. While this specific molecule has been primarily utilized as a chemical intermediate in the synthesis of more complex compounds, its structural motifs are present in molecules exhibiting significant pharmacological effects.[1] This technical guide explores the potential mechanisms of action of this compound by examining the established biological activities of its close structural analogs. These analogs have demonstrated effects across several key cellular pathways, including Wnt/β-catenin signaling, receptor tyrosine kinase (RTK) inhibition, and tubulin polymerization. This document aims to provide a comprehensive overview of these potential pathways, supported by available quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in drug discovery and development.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the following are potential mechanisms of action for this compound:

Modulation of the Wnt/β-Catenin Signaling Pathway

A structurally related pyrimidine derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as a canonical Wnt/β-catenin pathway activator.[2] In the absence of Toll-like receptor (TLR) stimulation, AMBMP induces the phosphorylation of NF-κB p65 and the degradation of IκB, leading to the production of pro-inflammatory cytokines.[2] However, in TLR-engaged monocytes, AMBMP suppresses the inflammatory response by inactivating GSK3β, leading to the accumulation of β-catenin and the abrogation of NF-κB p65 phosphorylation.[2] Given the structural similarities, it is plausible that this compound could exhibit similar modulatory effects on this critical signaling pathway.

Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These compounds typically feature a hydrophobic tail, a spacer, and hydrogen bond donors/acceptors that interact with the ATP-binding pockets of these kinases.[3] The 2-aminopyridine core can act as a flat heteroaromatic ring to bind to the adenine binding pocket.[3] The structural features of this compound, particularly the pyridine ring and the benzylamino moiety, suggest it could potentially fit into the pharmacophore model for EGFR and VEGFR-2 inhibition, thereby disrupting downstream signaling pathways involved in cell proliferation and angiogenesis.

Inhibition of Tubulin Polymerization

Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[4] These compounds exhibit significant anti-proliferative activity against various human tumor cell lines.[4] The core structure of this compound shares similarities with these active compounds, suggesting a potential role in disrupting microtubule dynamics, which is a well-established mechanism for cancer chemotherapy.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for derivatives of this compound. It is crucial to note that these values are not for the parent compound but for its analogs, and serve as a reference for potential activity.

Table 1: Anti-inflammatory Activity of a Pyrimidine Analog (AMBMP) [2]

| Compound | Assay | Cell Line | Parameter | Value |

| AMBMP | TNF-α release | Human Monocytes | EC₅₀ | ~1 µM |

| AMBMP | IL-6 release | Human Monocytes | EC₅₀ | ~1 µM |

| AMBMP | IL-12 p40 release | Human Monocytes | EC₅₀ | ~1 µM |

Table 2: EGFR and VEGFR-2 Inhibition by Thiophenyl-Pyridine Derivatives [3]

| Compound | Target | IC₅₀ (µM) |

| Derivative 10b | EGFR | 0.161 |

| Derivative 10b | VEGFR-2 | 0.141 |

| Derivative 2a | EGFR | 0.209 |

| Derivative 2a | VEGFR-2 | 0.195 |

Table 3: Tubulin Polymerization Inhibition by N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives [4]

| Compound | Assay | Parameter | Value (µM) |

| Derivative 6a | Tubulin Polymerization | IC₅₀ | 1.7 |

| Derivative 7g | Tubulin Polymerization | IC₅₀ | 1.4 |

| Derivative 8c | Tubulin Polymerization | IC₅₀ | 1.5 |

Experimental Protocols for Key Experiments

Wnt/β-Catenin Pathway Activation and Cytokine Release Assay[2]

-

Cell Culture: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by adherence.

-

Treatment: Monocytes are treated with varying concentrations of the test compound (e.g., AMBMP, 0-10 µM) in the presence or absence of TLR ligands (e.g., LPS, 0-1.0 µg/ml).

-

Cytokine Measurement: Supernatants are collected after 20 hours of incubation. The concentrations of TNF-α, IL-6, and IL-12 p40 are measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against GSK3β, phospho-GSK3β (Ser9), β-catenin, NF-κB p65, phospho-NF-κB p65 (Ser536), and IκB. Appropriate secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence detection system.

In Vitro EGFR and VEGFR-2 Kinase Assay[3]

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the respective kinase.

-

Procedure: Recombinant human EGFR or VEGFR-2 kinase is incubated with the test compound at various concentrations, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is developed with a chromogenic substrate and measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Assay[4]

-

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules in vitro.

-

Procedure: Purified bovine brain tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

-

Measurement: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined. The IC₅₀ value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the biological activities of its structural analogs provide compelling avenues for future investigation. The potential for this compound to modulate key signaling pathways such as Wnt/β-catenin and RTK signaling, as well as to interfere with fundamental cellular processes like tubulin polymerization, warrants further preclinical evaluation.

Future research should focus on:

-

Direct Biological Screening: Evaluating this compound in a broad range of in vitro assays to identify its primary biological targets.

-

In-depth Mechanistic Studies: Once a primary target is identified, detailed biochemical and cellular assays should be conducted to fully characterize its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.

This technical guide serves as a starting point for unlocking the therapeutic potential of this compound and its derivatives, providing a framework for rational drug design and development.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Methoxybenzylamino)pyridine are emerging as a promising class of bioactive compounds, demonstrating significant potential in the realm of therapeutic agent development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these molecules, with a particular focus on their anticancer properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area. Furthermore, this guide presents visual representations of pertinent signaling pathways and experimental workflows to enhance understanding of their molecular interactions and evaluation processes.

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The class of compounds characterized by a this compound core has recently garnered substantial attention due to its potent biological activities. Notably, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been identified as a new class of tubulin polymerization inhibitors, exhibiting significant cytotoxic effects against a panel of human tumor cell lines.[1] This guide will delve into the specifics of these findings, offering a technical resource for professionals engaged in drug discovery and development.

Biological Activity: Anticancer Properties

The primary biological activity reported for this compound derivatives is their potent anticancer effect, which has been demonstrated in several human tumor cell lines.

Cytotoxicity Data

The in vitro anticancer activity of a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives was evaluated using the sulforhodamine B (SRB) assay. The half-maximal growth inhibitory concentration (GI₅₀) was determined for each compound against four human tumor cell lines: A549 (non-small cell lung cancer), KB (nasopharyngeal carcinoma), KBVIN (vincristine-resistant nasopharyngeal carcinoma), and DU145 (prostate carcinoma). The results for the most potent compounds are summarized in Table 1.[1]

| Compound | R¹ | R³ | R⁴ | A549 GI₅₀ (μM) | KB GI₅₀ (μM) | KBVIN GI₅₀ (μM) | DU145 GI₅₀ (μM) |

| 6a | OMe | NO₂ | Cl | 0.23 | 0.19 | 0.22 | 0.26 |

| 7g | OMe | CONHMe | Cl | 0.38 | 0.29 | 0.35 | 0.41 |

| 8c | OMe | COOMe | CF₃ | 0.31 | 0.25 | 0.29 | 0.33 |

| Data sourced from Wang et al., 2013.[1] |

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of these this compound derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division.

Tubulin Assembly Inhibition

The most active compounds were tested for their ability to inhibit the assembly of tubulin into microtubules. The half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization was determined and compared to the known tubulin inhibitor, combretastatin A-4 (CA-4).[1]

| Compound | Tubulin Assembly IC₅₀ (μM) |

| 6a | 1.4 |

| 7g | 1.7 |

| 8c | 1.5 |

| CA-4 | 1.2 |

| Data sourced from Wang et al., 2013.[1] |

Colchicine Binding Site Interaction

Further mechanistic studies revealed that these compounds competitively inhibit the binding of [³H]colchicine to tubulin, suggesting that they act at the colchicine binding site. At a concentration of 5 μM, the most potent compounds inhibited colchicine binding by over 80%.[1]

Experimental Protocols

General Synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine Derivatives

The synthesis of the target compounds is typically achieved through a coupling reaction between a substituted 2-chloropyridine and N-alkyl-4-methoxyaniline.[1]

General synthetic scheme.

Method A (Room Temperature):

-

To a solution of the substituted 2-chloropyridine (1 mmol) in tert-butanol (10 mL), add the appropriate N-alkyl-4-methoxyaniline (1.2 mmol) and potassium carbonate (2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Method B (Microwave Irradiation):

-

Combine the substituted 2-chloropyridine (1 mmol), N-alkyl-4-methoxyaniline (1.2 mmol), and potassium carbonate (2 mmol) in a microwave reaction vessel.

-

Add tert-butanol (5 mL) as the solvent.

-

Seal the vessel and irradiate in a microwave reactor at 120-160 °C for 10-30 minutes.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[2]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Cell Fixation: Gently add 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 μL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ value from the dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.[3]

-

Reagent Preparation: Prepare a tubulin solution (2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter (e.g., DAPI). Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compounds.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC₅₀ value from the dose-response curve of the polymerization rate or the final polymer mass.

Signaling Pathways

The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

References

In-Depth Technical Guide: Solubility and Stability of 2-(4-Methoxybenzylamino)pyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 2-(4-Methoxybenzylamino)pyridine. A thorough understanding of these fundamental physicochemical properties is paramount for the successful development of any chemical entity into a viable drug product. The data generated from the protocols outlined herein are critical for formulation design, predicting in vivo behavior, and establishing appropriate storage conditions and shelf-life.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before initiating detailed experimental work.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]pyridin-2-amine | [1] |

| CAS Number | 52818-63-0 | [2] |

Aqueous Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption, thereby impacting its bioavailability.[3] It is crucial to assess both thermodynamic and kinetic solubility to gain a complete picture of the compound's behavior in aqueous media.[4][5]

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system.[4] The shake-flask method is the gold standard for this determination.[4]

-

Preparation of Media: Prepare a panel of aqueous buffers to represent a range of physiological pH values (e.g., 0.1 N HCl for gastric pH, pH 4.5 acetate buffer, and pH 6.8 and 7.4 phosphate-buffered saline for intestinal and systemic pH, respectively).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in sealed vials to create a slurry.

-

Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by filtration of the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).[6]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Data Reporting: The solubility is reported as the mean concentration from a minimum of three independent experiments for each condition.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Hydrochloric Acid | ~1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate-Buffered Saline | 7.4 | 25 | ||

| Purified Water | ~7.0 | 25 | ||

| Hydrochloric Acid | ~1.2 | 37 | ||

| Acetate Buffer | 4.5 | 37 | ||

| Phosphate Buffer | 6.8 | 37 | ||

| Phosphate-Buffered Saline | 7.4 | 37 | ||

| Purified Water | ~7.0 | 37 |

Kinetic Solubility

Kinetic solubility provides an estimate of the concentration at which a compound, initially dissolved in an organic solvent, will precipitate upon introduction into an aqueous medium.[5] This is a high-throughput assay often employed in early drug discovery for rank-ordering compounds.[5]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Serially dilute the stock solution in DMSO in a multi-well plate.

-

Precipitation Induction: Add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring rapid mixing.

-

Turbidity Measurement: Measure the turbidity or light scattering in each well using a nephelometer at a defined time point.[3] The concentration at which a significant increase in turbidity is detected above the background is defined as the kinetic solubility.

| Aqueous Medium | pH | Final DMSO Conc. (%) | Temperature (°C) | Kinetic Solubility (µM) |

| Phosphate-Buffered Saline | 7.4 | 1 | 25 | |

| Phosphate-Buffered Saline | 7.4 | 2 | 25 |

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[8] Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways.[9]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of analytical methods.[10][11]

A solution of this compound (e.g., 1 mg/mL) and the solid compound are subjected to the following conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60°C) for up to 24 hours.[12]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperature (e.g., 60°C) for up to 24 hours.[12]

-

Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

-

Thermal Degradation: The solid drug substance is exposed to high heat (e.g., 80°C) for an extended period.

-

Photostability: Both the solid and solution forms are exposed to a controlled light source providing UV and visible light, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed using a validated stability-indicating HPLC method to quantify the remaining parent compound and profile any degradation products.

| Stress Condition | Time (hours) | Assay of Parent (%) | Main Degradant 1 (Area %) | Main Degradant 2 (Area %) | Total Degradants (%) |

| 0.1 M HCl, 60°C | 0 | ||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 0.1 M NaOH, 60°C | 0 | ||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 3% H₂O₂, RT | 0 | ||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 80°C (Solid) | 0 | ||||

| 24 | |||||

| 48 | |||||

| Photostability (ICH Q1B) | - |

Long-Term and Accelerated Stability Studies

Formal stability studies under ICH-prescribed conditions are required to establish a re-test period for an API.[8][13]

-

Storage Conditions: Place multiple batches of this compound in qualified stability chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[14]

-

Testing Schedule: Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[14][15]

-

Analysis: At each time point, analyze the samples for critical quality attributes such as appearance, assay, purity/impurity profile, and any other relevant physical or chemical properties.

| Test Attribute | Specification | T=0 | T=3 mo | T=6 mo | T=12 mo | T=24 mo |

| Appearance | White to off-white powder | |||||

| Assay (%) | 98.0 - 102.0 | |||||

| Individual Impurity (%) | NMT 0.2% | |||||

| Total Impurities (%) | NMT 1.0% | |||||

| Water Content (%) | NMT 0.5% |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

Caption: Overall workflow for solubility and stability assessment.

Caption: Experimental workflow for forced degradation studies.

References

- 1. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52818-63-0 [chemicalbook.com]

- 3. rheolution.com [rheolution.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. veeprho.com [veeprho.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. rwandafda.gov.rw [rwandafda.gov.rw]

- 14. ema.europa.eu [ema.europa.eu]

- 15. rsc.org [rsc.org]

Spectroscopic Profile of 2-(4-Methoxybenzylamino)pyridine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxybenzylamino)pyridine (CAS No: 52818-63-0). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.08 | ddd | 1H | 5.2, 2.0, 0.8 | Pyridine H-6 |

| 7.40 | ddd | 1H | 8.4, 7.2, 2.0 | Pyridine H-4 |

| 7.27 | d | 2H | 8.4 | Methoxybenzyl Ar-H |

| 6.86 | d | 2H | 8.4 | Methoxybenzyl Ar-H |

| 6.56 | ddd | 1H | 7.2, 5.2, 0.8 | Pyridine H-5 |

| 6.38 | dt | 1H | 8.4, 0.8 | Pyridine H-3 |

| 5.01 | br s | 1H | - | NH |

| 4.42 | d | 2H | 5.6 | CH₂ |

| 3.79 | s | 3H | - | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 158.8 | Methoxybenzyl C-O |

| 158.3 | Pyridine C-2 |

| 148.1 | Pyridine C-6 |

| 137.5 | Pyridine C-4 |

| 131.5 | Methoxybenzyl C-ipso |

| 128.8 | Methoxybenzyl Ar-CH |

| 114.0 | Methoxybenzyl Ar-CH |

| 112.9 | Pyridine C-5 |

| 107.2 | Pyridine C-3 |

| 55.3 | OCH₃ |

| 47.9 | CH₂ |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic absorption bands for this compound, based on its functional groups. The spectrum is typically acquired using a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ and OCH₃) |

| 1610-1580 | Strong | C=C and C=N Ring Stretching (Pyridine) |

| 1510-1480 | Strong | Aromatic C=C Stretching (Methoxybenzyl) |

| 1245 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1175 | Medium | In-plane C-H Bending |

| 1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 820 | Strong | para-disubstituted Benzene C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Mass spectrometry data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular weight of this compound is 214.26 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 214 | [M]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (likely the base peak due to benzylic cleavage) |

| 94 | [C₅H₆N₂]⁺ | 2-Aminopyridine radical cation |

| 93 | [C₅H₅N₂]⁺ | Loss of a hydrogen from the 2-aminopyridine fragment |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from further fragmentation |

Experimental Protocols & Workflows

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated below.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard one-pulse sequence was used. Key parameters included a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A standard proton-decoupled pulse sequence was employed. Typical parameters included a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method) : A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture was then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

-

Acquisition : The KBr pellet was placed in a sample holder in the IR beam path. The spectrum was recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram was Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer, typically with an Electron Ionization (EI) source.

-

Sample Preparation : A dilute solution of the sample was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

Gas Chromatography : A small volume (typically 1 µL) of the sample solution was injected into the GC inlet. The separation was performed on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure elution of the compound. Helium was typically used as the carrier gas.

-

Mass Spectrometry : As the compound eluted from the GC column, it entered the ion source of the mass spectrometer. The molecules were ionized by electron impact (typically at 70 eV). The resulting ions (molecular ion and fragment ions) were separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Data Processing : The data system generates a total ion chromatogram (TIC) and a mass spectrum for the chromatographic peak corresponding to the analyte. The mass spectrum is plotted as relative intensity versus m/z.

References

Unveiling the Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-Methoxybenzylamino)pyridine is a chemical compound with potential therapeutic applications that are currently under investigation. While comprehensive biological data remains to be fully elucidated in publicly accessible literature, this document serves as a foundational guide to its known chemical properties and outlines a strategic framework for future research into its therapeutic targets. The subsequent sections will provide a detailed overview of the compound's structure, and lay out hypothetical experimental workflows and signaling pathways that could be explored to uncover its mechanism of action and potential clinical utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for any investigation into its therapeutic potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

| Property | Value | Source |

| Molecular Formula | C13H14N2O | PubChem |

| Molecular Weight | 214.26 g/mol | PubChem |

| CAS Number | 19143-81-8 | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Chemical Suppliers |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | General Knowledge |

Hypothetical Therapeutic Targets and Signaling Pathways

Given the structural motifs present in this compound, several classes of proteins could be considered as potential therapeutic targets. The aminopyridine core is a common scaffold in medicinal chemistry known to interact with a variety of enzymes and receptors. The methoxybenzyl group can also contribute to binding specificity and affinity.

Potential Target Classes:

-

Kinases: The aminopyridine structure is a well-known hinge-binding motif for many protein kinases.

-

G-protein coupled receptors (GPCRs): The overall structure may allow for interaction with various GPCRs, modulating downstream signaling.

-

Ion Channels: The compound could potentially act as a modulator of various ion channels.

-

Nuclear Receptors: The lipophilic nature of the molecule might permit it to cross the cell membrane and interact with intracellular receptors.

Below is a hypothetical signaling pathway that could be investigated if this compound is found to be a kinase inhibitor.

Caption: Hypothetical kinase inhibition pathway for this compound.

Proposed Experimental Protocols

To elucidate the therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments that would be crucial in this endeavor.

3.1. Target Identification and Validation

A logical workflow for identifying and validating the molecular targets of a novel compound is essential.

Caption: A proposed workflow for target identification and validation.

3.2. In Vitro Binding Assays

Objective: To quantify the binding affinity of this compound to a purified target protein.

Example Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Binding: Flow different concentrations of this compound in a suitable buffer over the sensor chip surface.

-

Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound bound to the protein.

-

Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.3. Cellular Target Engagement Assays

Objective: To confirm that this compound interacts with its intended target in a cellular context.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with either vehicle control or this compound.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Future Directions and Conclusion

The exploration of this compound as a potential therapeutic agent is in its nascent stages. The immediate focus of future research should be on comprehensive screening to identify its primary biological targets. The experimental workflows and protocols outlined in this document provide a robust framework for such investigations. Successful identification and validation of high-affinity targets will be the critical first step in unlocking the therapeutic potential of this compound and paving the way for preclinical and clinical development. This technical guide serves as a starting point for researchers dedicated to advancing novel therapeutics from the laboratory to the clinic.

The Enduring Legacy of 2-Aminopyridine: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. Its journey from a laboratory curiosity to a key component in numerous clinically significant drugs is a testament to its versatile chemical reactivity and profound biological activity. This in-depth technical guide explores the discovery and history of 2-aminopyridine derivatives, detailing their synthesis, mechanisms of action, and clinical applications.

The Genesis of a Privileged Scaffold: The Chichibabin Reaction

The story of 2-aminopyridine begins with the seminal work of Russian chemist Aleksei Chichibabin in 1914. He developed a method for the direct amination of pyridine using sodium amide (NaNH₂), a reaction now famously known as the Chichibabin reaction. This nucleophilic substitution reaction provides a direct and efficient route to 2-aminopyridine, the foundational building block for a vast family of derivatives.

The reaction typically involves heating pyridine with sodium amide in an inert solvent like N,N-dimethylaniline or xylene. The mechanism proceeds through the addition of the amide anion to the electron-deficient C2 position of the pyridine ring, forming a σ-complex. Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with a proton source upon workup to release hydrogen gas and yield the 2-aminopyridine product.

While historically significant, the classical Chichibabin reaction often requires harsh conditions. Modern advancements have led to the development of milder and more efficient protocols, including the use of alternative bases and catalysts, expanding the reaction's scope and utility.

From Building Block to Blockbuster: The Medicinal Chemistry of 2-Aminopyridine Derivatives

The true value of 2-aminopyridine lies in its role as a versatile scaffold for the development of a wide range of therapeutic agents. The presence of both a basic pyridine ring nitrogen and a nucleophilic amino group allows for extensive functionalization, leading to compounds with diverse pharmacological profiles.

Anti-inflammatory Agents: The Story of Piroxicam

One of the most notable early successes of 2-aminopyridine in drug discovery is the non-steroidal anti-inflammatory drug (NSAID) Piroxicam . Belonging to the oxicam class, Piroxicam is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Mechanism of Action of Piroxicam:

Quantitative Data for Piroxicam:

| Enzyme | IC₅₀ (μM) | Reference |

| COX-1 | 47 | [1][2] |

| COX-2 | 25 | [1][2] |

Antibacterial Agents: The Rise of Sulfapyridine

Sulfapyridine was one of the first commercially successful sulfonamide antibiotics and a crucial weapon against bacterial infections in the pre-penicillin era. It functions as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, sulfapyridine prevents bacterial growth and replication.

Mechanism of Action of Sulfapyridine:

Antibacterial Activity of Sulfapyridine:

| Bacterial Strain | MIC (µg/mL) | Reference |

| Yersinia enterocolitica | 3.1-25 | [3][4] |

| Salmonella spp. | 25-100 | [3][4] |

| Staphylococcus aureus (MRSA and VRSA) | 64-512 | [5] |

Modern Therapeutic Frontiers: Targeting Kinases

In recent years, 2-aminopyridine derivatives have emerged as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

JAK2 Inhibitors:

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK/STAT pathway.[6] Dysregulation of the JAK2/STAT3 pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[6] Several 2-aminopyridine-based JAK2 inhibitors have been developed, showing promising preclinical activity.[7][8][9]

JAK/STAT Signaling Pathway:

Quantitative Data for a Representative 2-Aminopyridine JAK2 Inhibitor:

| Kinase | IC₅₀ (nM) |

| JAK1 | >1000 |

| JAK2 | 9 |

| JAK3 | >1000 |

| TYK2 | >1000 |

Data for a representative compound from preclinical studies.

Modern Synthetic Strategies: Multicomponent Reactions

While the Chichibabin reaction remains a fundamental method, modern organic synthesis has embraced more efficient and atom-economical approaches. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, have become a powerful tool for the synthesis of highly substituted 2-aminopyridine derivatives.[10][11][12][13][14][15]

A common MCR for the synthesis of 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source. This approach allows for the rapid generation of a library of diverse compounds for biological screening.

Experimental Workflow for a Four-Component Synthesis of 2-Amino-3-cyanopyridines:

Experimental Protocols

General Protocol for the Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives[13]

-